

An In-depth Technical Guide to the Structure of Diisopropyl Maleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl maleate*

Cat. No.: *B158051*

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Chemical Identity and Structure

Diisopropyl maleate is the diester of maleic acid and isopropanol. Its chemical structure is characterized by a central four-carbon chain containing a cis-configured carbon-carbon double bond, with carboxyl groups at either end esterified with isopropyl groups. The systematic IUPAC name for this compound is dipropan-2-yl (Z)-but-2-enedioate.[1] The "Z" configuration denotes that the higher priority substituents on each carbon of the double bond are on the same side, resulting in a cis-isomer.

Synonyms:

- Isopropyl Maleate
- 2-Butenedioic acid (2Z)-, 1,4-bis(1-methylethyl) ester
- Maleic acid, diisopropyl ester
- (Z)-2-Butenedioic acid diisopropyl ester[2][3]

The core structure consists of a but-2-enedioate backbone, with two propan-2-yl (isopropyl) groups attached via ester linkages.

Caption: 2D structure of **Diisopropyl maleate** (dipropan-2-yl (Z)-but-2-enedioate).

Physicochemical Properties

The physicochemical properties of **Diisopropyl maleate** are summarized in the table below. These properties are crucial for its application in various chemical syntheses and formulations.

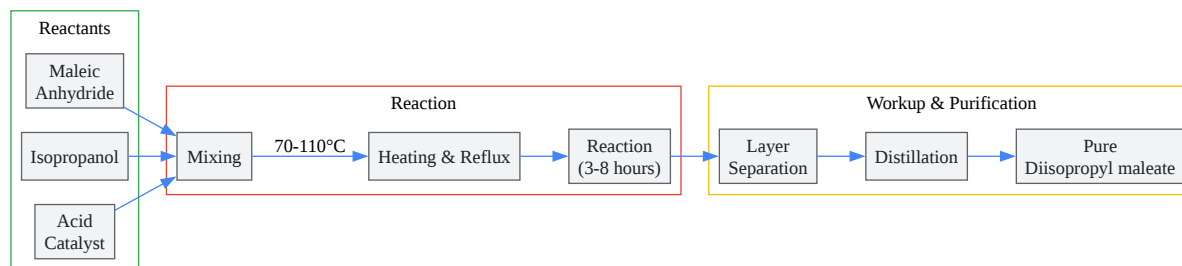
Property	Value
Molecular Formula	C ₁₀ H ₁₆ O ₄ [1] [2] [4]
Molecular Weight	200.23 g/mol [1] [2] [4]
CAS Registry Number	10099-70-4 [2] [3]
Physical State	Liquid [2]
Melting Point	-30.15°C [2]
Boiling Point	225.5°C at 760 mmHg [2]
Density	1.027 g/cm ³ [2]
Refractive Index	1.445 [2]
Water Solubility	9.9 g/L at 20°C [2]
Vapor Pressure	6.2 Pa at 25°C [2]
Flash Point	112.3°C [2]
LogP (Octanol-Water)	1.95 [2]

Experimental Protocols

Synthesis of Diisopropyl Maleate via Esterification

A common and conventional method for the synthesis of **Diisopropyl maleate** is the direct esterification of maleic anhydride with isopropanol.[\[1\]](#) This reaction is typically acid-catalyzed.

Reaction Scheme: Maleic Anhydride + 2 Isopropanol → **Diisopropyl maleate** + Water



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Caption: General workflow for the synthesis of **Diisopropyl maleate**.

Detailed Methodology:

- **Reactant Charging:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, maleic anhydride and isopropanol are combined. A typical molar ratio of maleic anhydride to isopropanol ranges from 1:3 to 1:8.[3]
- **Catalyst Addition:** An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture. The amount of catalyst is typically a small percentage of the mass of maleic anhydride.
- **Reaction:** The mixture is heated to a temperature between 70°C and 110°C and stirred under reflux for a period of 3 to 8 hours.[3] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** After the reaction is complete, the mixture is allowed to cool to room temperature. The crude product is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst. The organic layer is separated.
- **Purification:** The crude **Diisopropyl maleate** is purified by vacuum distillation to yield the final product.

Structural Characterization

The structure of the synthesized **Diisopropyl maleate** can be confirmed using standard spectroscopic techniques.

3.2.1 Infrared (IR) Spectroscopy

Methodology: A small drop of the purified liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The sample is then analyzed using an FTIR spectrometer over a range of 4000-650 cm^{-1} .

Expected Absorptions:

- **C=O Stretch:** A strong absorption peak is expected in the range of 1750-1715 cm^{-1} characteristic of an α,β -unsaturated ester.
- **C-O Stretch:** Intense peaks will be present in the 1300-1000 cm^{-1} region, corresponding to the C-O single bond stretches of the ester group.
- **C=C Stretch:** A peak corresponding to the carbon-carbon double bond stretch is expected around 1640 cm^{-1} .
- **C-H Stretch:** Peaks just below 3000 cm^{-1} will be present due to the sp^3 hybridized carbons of the isopropyl groups.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: A sample of **Diisopropyl maleate** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube. ^1H and ^{13}C NMR spectra are then acquired on an NMR spectrometer.

Expected ^1H NMR Signals:

- **Olefinic Protons (-CH=CH-):** A singlet or two doublets (depending on the resolution and coupling) are expected around 6.0-6.5 ppm, integrating to 2 protons. The cis-coupling constant would be in the range of 5-14 Hz.

- Isopropyl Methine Proton ($-\text{CH}(\text{CH}_3)_2$): A septet is expected around 4.9-5.2 ppm, integrating to 2 protons.
- Isopropyl Methyl Protons ($-\text{CH}(\text{CH}_3)_2$): A doublet is expected around 1.2-1.4 ppm, integrating to 12 protons.

Expected ^{13}C NMR Signals:

- Carbonyl Carbon ($\text{C}=\text{O}$): A signal in the range of 165-175 ppm.
- Olefinic Carbons ($-\text{CH}=\text{CH}-$): Signals in the range of 120-140 ppm.
- Isopropyl Methine Carbon ($-\text{CH}(\text{CH}_3)_2$): A signal in the range of 65-75 ppm.
- Isopropyl Methyl Carbons ($-\text{CH}(\text{CH}_3)_2$): A signal in the range of 20-25 ppm.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of Diisopropyl Maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158051#what-is-the-structure-of-diisopropyl-maleate]

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